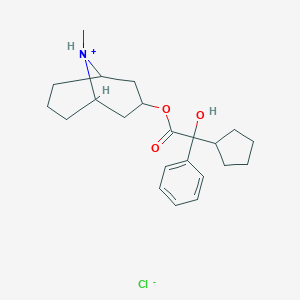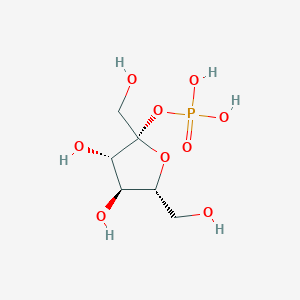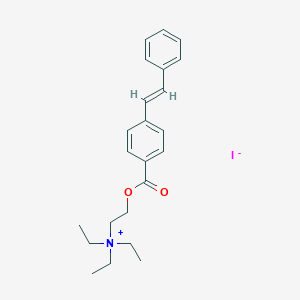
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate is a chemical compound that has been the subject of extensive scientific research. It is a quaternary ammonium salt that is commonly used in organic chemistry as a phase-transfer catalyst. This compound has been shown to have a wide range of biological and physiological effects, making it a promising candidate for further research in the fields of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for cancer.
Effets Biochimiques Et Physiologiques
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria, and it has also been shown to have antioxidant properties. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate in lab experiments is its versatility. It can be used as a phase-transfer catalyst in organic chemistry, as well as a potential treatment for cancer and other diseases. However, one limitation of this compound is its toxicity. It has been shown to be toxic to some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate. One area of interest is its potential as a treatment for cancer. Further research is needed to determine its efficacy and safety in humans. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases. Further research is needed to determine its potential in this area as well. Finally, this compound has been shown to have antioxidant properties, making it a potential treatment for a variety of diseases associated with oxidative stress. Further research is needed to determine its potential in this area as well.
Méthodes De Synthèse
The synthesis of (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate involves the reaction of triethylamine with 4-stilbenecarboxylic acid in the presence of hydroxyethyltriethylammonium iodide. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through a series of purification steps such as filtration and recrystallization.
Applications De Recherche Scientifique
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate has been used in a variety of scientific research applications. One of its most common uses is as a phase-transfer catalyst in organic chemistry, where it is used to facilitate the transfer of a reactant from one phase to another. Additionally, this compound has been shown to have antitumor and antibacterial properties, making it a promising candidate for further research in the fields of medicine and pharmacology.
Propriétés
Numéro CAS |
101710-52-5 |
|---|---|
Nom du produit |
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate |
Formule moléculaire |
C31H51IN2O4 |
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
triethyl-[2-[4-[(E)-2-phenylethenyl]benzoyl]oxyethyl]azanium;iodide |
InChI |
InChI=1S/C23H30NO2.HI/c1-4-24(5-2,6-3)18-19-26-23(25)22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+; |
Clé InChI |
SJZVOTCVHGHUPI-UHFFFAOYSA-L |
SMILES isomérique |
CC[N+](CC)(CC)CCOC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] |
SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] |
SMILES canonique |
CC[N+](CC)(CC)CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] |
Synonymes |
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



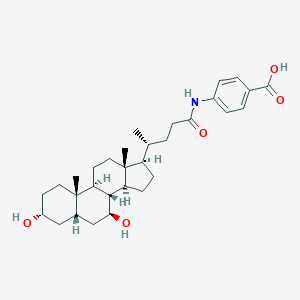
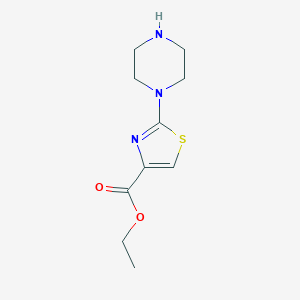
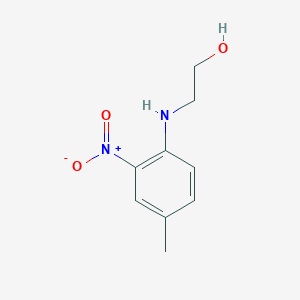
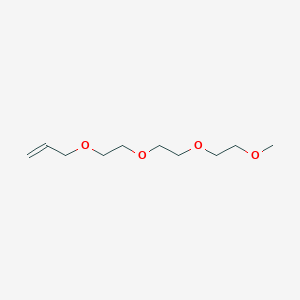
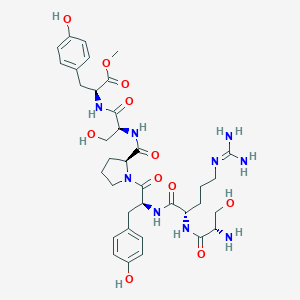
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
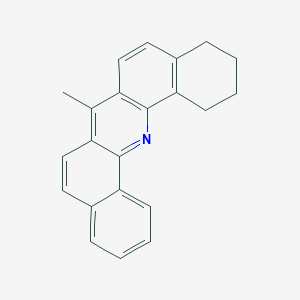
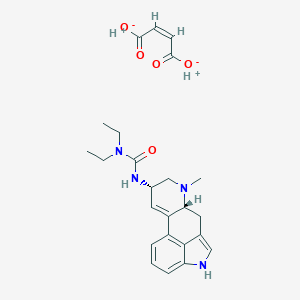
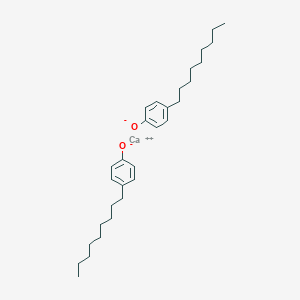
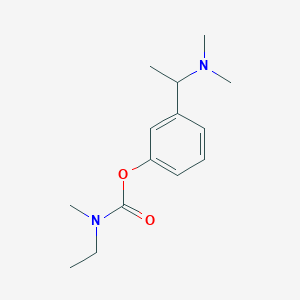
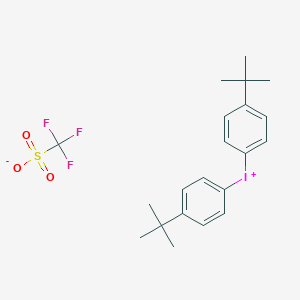
![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
